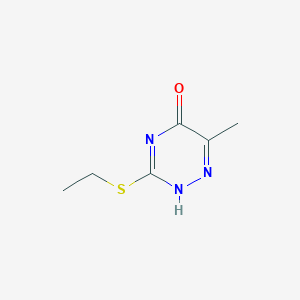

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate is a chemical compound belonging to the coumarin family Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Mode of Action

It is known that the compound has considerable antibacterial and antifungal activity . The interaction of the compound with its targets, leading to these effects, needs further investigation.

Biochemical Pathways

It’s worth noting that some related compounds have been found to suppress the egfr/pi3k/akt/mtor signaling pathway , which plays a crucial role in cell proliferation and survival

Result of Action

The compound shows considerable antibacterial and antifungal activity . This suggests that it could potentially be used in the treatment of infections caused by bacteria and fungi.

Biochemical Analysis

Biochemical Properties

The compound’s interactions with enzymes, proteins, and other biomolecules have not been extensively studied .

Dosage Effects in Animal Models

There is currently no available data on the effects of different dosages of Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate in animal models .

Metabolic Pathways

The metabolic pathways involving this compound, including its interactions with enzymes or cofactors and its effects on metabolic flux or metabolite levels, are not well studied .

Transport and Distribution

Information on how this compound is transported and distributed within cells and tissues, its interactions with transporters or binding proteins, and its effects on localization or accumulation is currently lacking .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate can be synthesized through the reaction of ethyl bromoacetate with umbelliferone (7-hydroxycoumarin) in the presence of potassium carbonate . The reaction typically involves the following steps:

- Dissolve umbelliferone in a suitable solvent such as acetone.

- Add ethyl bromoacetate and potassium carbonate to the solution.

- Stir the reaction mixture at room temperature for several hours.

- Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate undergoes various chemical reactions, including:

Substitution Reactions: The ester group can be hydrolyzed to form the corresponding acid.

Oxidation Reactions: The chromene ring can be oxidized to introduce additional functional groups.

Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used under reflux conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

- Hydrolysis yields 2-(2-oxo-2H-chromen-7-yloxy)acetic acid.

- Oxidation can introduce hydroxyl or carboxyl groups on the chromene ring.

- Reduction forms alcohol derivatives of the original compound.

Scientific Research Applications

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex coumarin derivatives.

Biology: Investigated for its potential antimicrobial and antioxidant activities.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Comparison with Similar Compounds

Ethyl 2-(2-oxo-2H-chromen-7-yloxy)acetate can be compared with other coumarin derivatives:

Similar Compounds:

Properties

IUPAC Name |

ethyl 2-(2-oxochromen-7-yl)oxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-16-13(15)8-17-10-5-3-9-4-6-12(14)18-11(9)7-10/h3-7H,2,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXXLZFMWXHVPE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C=CC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{3,5-dioxo-4-azatricyclo[5.2.1.0^{2,6}]dec-8-en-4-yl}-4,5-dimethylthiophene-3-carbonitrile](/img/structure/B362753.png)

![8-[(4-Ethylpiperazin-1-yl)methyl]-7-hydroxy-3-naphthalen-2-yloxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B362755.png)

![1-(3-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B362762.png)

![Ethyl 4-({[(4-amino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B362765.png)

![4-[(2,6-dichlorobenzylidene)amino]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B362777.png)

![2-Ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-ol](/img/structure/B362784.png)

piperazino]carbonyl}phenyl)methanone](/img/structure/B362790.png)

![2-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzonitrile](/img/structure/B362792.png)